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molecular formula C17H19NO4 B184823 diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate CAS No. 3651-13-6

diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B184823
M. Wt: 301.34 g/mol
InChI Key: WFCFVRPMQNZKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993574B2

Procedure details

A solution of diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (85 g, 0.28 mol) in dry tetrahydrofuran (240 mL) was added to a suspension of sodium hydride (60% w/w; 17 g, 0.425 mol) in dry tetrahydrofuran (200 mL) at 0° C. over 45 min. The mixture was warmed to room temperature and stirred for 1 h before cooling back to 0 C. Methyl iodide (71 mL, 1.13 mol) was added dropwise over 30 min and the reaction mixture and then stirred at room temperature for 18 h. The mixture was quenched with ice-water (100 mL) and concentrated in vacuo to remove volatile organics. The aqueous phase was decanted off and the residual solid was extracted with dichloromethane (350 mL). The aqueous phase was extracted with dichloromethane (2×100 mL) and the combined extracts were washed successively with water (2×200 mL), brine (2×100 mL), dried over anhydrous sodium sulfate and concentrated to afford diethyl 1,5-dimethyl-3-phenyl-pyrrole-2,4-dicarboxylate (80 g, 90%) as a yellow solid.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:3]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].[H-].[Na+].[CH3:25]I>O1CCCC1>[CH3:25][N:6]1[C:2]([CH3:1])=[C:3]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:5]1[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
CC1=C(C(=C(N1)C(=O)OCC)C1=CC=CC=C1)C(=O)OCC
Name
Quantity
17 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
71 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling back to 0 C
STIRRING
Type
STIRRING
Details
the reaction mixture and then stirred at room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with ice-water (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove volatile organics
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted off
EXTRACTION
Type
EXTRACTION
Details
the residual solid was extracted with dichloromethane (350 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (2×100 mL)
WASH
Type
WASH
Details
the combined extracts were washed successively with water (2×200 mL), brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(=C(C(=C1C)C(=O)OCC)C1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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